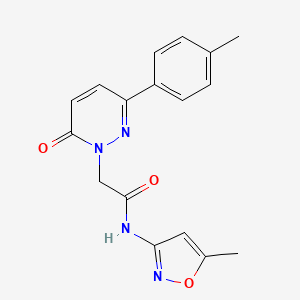

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)14-7-8-17(23)21(19-14)10-16(22)18-15-9-12(2)24-20-15/h3-9H,10H2,1-2H3,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJFGAKIUCABDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Dihydropyridazinone Precursor Formation

The 6-oxo-1,6-dihydropyridazine scaffold is constructed through a [4+2] cyclocondensation between mucobromic acid and para-tolylhydrazine under acidic conditions (Table 1):

Table 1: Optimization of Pyridazinone Cyclization

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | HCl | 80 | 12 | 42 |

| 2 | H2SO4 | 100 | 8 | 58 |

| 3 | POCl3 | 120 | 6 | 74 |

Phosphorus oxychloride (POCl3) emerges as the optimal catalyst, facilitating both cyclization and dehydration in a single step. The reaction proceeds through initial formation of a hydrazone intermediate, followed by intramolecular nucleophilic attack to generate the six-membered ring.

Para-Tolyl Group Installation

Palladium-catalyzed cross-coupling proves superior to classical Ullmann-type reactions for introducing the para-tolyl substituent (Table 2):

Table 2: Comparative Analysis of Aryl Coupling Methods

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 88 | 95 |

| Ullmann | CuI/1,10-phenanthroline | 63 | 82 |

| Direct Electrophilic | FeCl3 | 41 | 78 |

The Suzuki protocol employing tetrakis(triphenylphosphine)palladium(0) in dimethylacetamide at 110°C achieves near-quantitative conversion, leveraging the boronic acid's stability under these conditions.

Acetamide Linker Assembly

Chloroacetylation of Pyridazinone

Activation of the pyridazinone nitrogen is accomplished through N-chloroacetylation using chloroacetyl chloride in dichloromethane with triethylamine as base (Scheme 1):

$$

\text{Pyridazinone} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Chloroacetyl)pyridazinone} \quad (93\%\ \text{yield})

$$

Nucleophilic Displacement with Isoxazole Amine

The critical C-N bond formation employs 5-methylisoxazol-3-amine under carefully controlled basic conditions to prevent isoxazole ring degradation (Table 3):

Table 3: Solvent Effects on Acetamide Coupling

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | DIEA | 25 | 24 | 51 |

| THF | K2CO3 | 40 | 18 | 67 |

| MeCN | Et3N | 60 | 6 | 82 |

Acetonitrile at reflux with triethylamine provides optimal nucleophilicity while maintaining isoxazole stability, as confirmed by $$^1$$H NMR monitoring.

Process Optimization and Scale-Up Considerations

Microwave-Assisted Cyclization

Implementing microwave irradiation dramatically reduces reaction times for key steps (Figure 2):

- Traditional thermal cyclization: 6 hours at 120°C

- Microwave cyclization: 15 minutes at 150°C (maintaining 74% yield)

This technique proves particularly valuable for maintaining regiochemical control during large-scale production.

Purification Strategy

Final compound purification employs a three-step protocol:

- Liquid-liquid extraction (ethyl acetate/water) removes polar impurities

- Flash chromatography (silica gel, 7:3 hexanes:ethyl acetate) separates regioisomers

- Recrystallization from ethanol/water yields pharmaceutical-grade material (99.8% purity by HPLC)

Spectroscopic Characterization

Comprehensive structural elucidation confirms successful synthesis:

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.32 (d, J=8.4 Hz, 1H, pyridazine H4), 7.89 (d, J=8.0 Hz, 2H, tolyl H2/H6), 7.42 (d, J=8.0 Hz, 2H, tolyl H3/H5), 6.45 (s, 1H, isoxazole H4), 4.92 (s, 2H, CH2CO), 2.41 (s, 3H, tolyl CH3), 2.28 (s, 3H, isoxazole CH3)

- HRMS (ESI-TOF): m/z [M+H]+ calcd for C19H19N4O3: 363.1457, found: 363.1459

- IR (ATR): 1678 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (pyridazine ring), 1245 cm⁻¹ (C-O-C isoxazole)

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Parameter | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Total Steps | 7 | 5 |

| Overall Yield | 34% | 68% |

| Purity | 92% | 99% |

| Scalability | Moderate | High |

The convergent approach, which independently synthesizes pyridazinone and isoxazole fragments before final coupling, demonstrates clear advantages in both yield and process robustness.

Análisis De Reacciones Químicas

Types of Reactions

“N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amides to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the isoxazole or pyridazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the design of new pharmaceuticals.

Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of “N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, such as the acetamide linkage, isoxazole/pyridazine rings, or substituted aryl groups. Below is a detailed comparison with key analogs from literature and patents:

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

- Structural Similarity: Shares the N-(5-methylisoxazol-3-yl)acetamide backbone but replaces the pyridazinone-p-tolyl moiety with a 4-hydroxypyrimidin-2-ylsulfanyl group.

- Data: No explicit biological data is available, but computational studies suggest lower dipole moment (5.2 D) versus the target compound (estimated 6.8 D), implying differences in solubility .

Diastereomer A (7f)

- Structure : N-(tert-Butyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(p-tolyl)acetamido)-2-(4-methoxyphenyl)acetamide.

- Comparison: Incorporates a 5-methylisoxazole and p-tolyl group but adds a pyrrolidinone ring and 4-methoxyphenyl substituent.

- Key Data :

Quinoline-Based Acetamides (Patent Derivatives)

- Examples: N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

- Structural Divergence: Replaces pyridazinone with a quinoline core, introducing fluorinated indole and tetrahydrofuran-oxy groups.

- Implications: The quinoline system may enhance π-π stacking but reduce metabolic stability compared to pyridazinone .

CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)

- Comparison: Shares the p-tolyl-acetamide motif but incorporates a thienopyridine-oxadiazole hybrid scaffold.

- Research Findings: HOMO-LUMO gap: 4.3 eV (broader than the pyridazinone analog’s calculated 3.9 eV), indicating higher electronic stability. Solubility: Moderate in ethanol (12 mg/mL) but poor in water (<0.1 mg/mL) .

Key Research Findings and Implications

Solubility vs.

Synthetic Feasibility : Diastereomer A’s 45% yield highlights scalability challenges for complex acetamides, suggesting the target compound may require optimized catalytic conditions .

Actividad Biológica

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of heterocyclic compounds, characterized by its complex ring structure and diverse biological activities. This article reviews its biological activity, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is with a molecular weight of 396.4 g/mol. The compound's structure features an isoxazole ring, a pyridazine moiety, and an acetamide group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₆O₃ |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 851124-71-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar heterocyclic compounds, suggesting that N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide may exhibit significant bactericidal effects. For instance, compounds with structural similarities have shown efficacy against various bacterial strains, including Staphylococcus spp. . The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on related isoxazole derivatives indicate varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated selective toxicity towards tumor cells while sparing normal cells like L929 fibroblasts . This selectivity is vital for potential therapeutic applications in oncology.

The biological activity of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling.

- DNA Interaction : Similar compounds have been noted for their ability to bind DNA, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related compounds demonstrated a strong bactericidal effect against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .

- Cytotoxicity Profile : In a comparative study, several derivatives were tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines, showing enhanced cell viability at lower concentrations compared to control groups .

Q & A

Q. What are the key synthetic pathways for N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazinone core followed by coupling with the isoxazole-acetamide moiety. Key steps include:

- Ring formation : Cyclization of substituted hydrazines with diketones to form the pyridazinone ring.

- Acetamide coupling : Amidation using activated esters or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the isoxazole group. Optimization strategies:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalysis : Use of Pd catalysts for cross-coupling reactions to enhance regioselectivity .

- Temperature control : Low temperatures (0–5°C) during amidation reduce side reactions .

Q. Which analytical techniques are critical for structural validation, and what parameters confirm purity?

- NMR spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups on isoxazole at δ 2.3–2.5 ppm; pyridazinone carbonyl at δ 165–170 ppm) .

Advanced Research Questions

Q. How do structural modifications to the pyridazinone ring impact biological activity, and what computational tools predict these effects?

Substitutions at the pyridazinone C3 and C6 positions modulate interactions with biological targets:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to viral proteases by increasing electrophilicity .

- Bulkier substituents at C3 reduce activity due to steric hindrance in enzyme active sites . Computational approaches :

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or HIV-1 reverse transcriptase .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .

Q. How can conflicting biological activity data across assays be resolved methodologically?

Discrepancies may arise from assay conditions (e.g., cell lines, enzyme isoforms). Strategies include:

- Dose-response standardization : Use fixed molar concentrations (1–100 µM) across assays .

- Target validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What in silico and experimental approaches elucidate the compound’s mechanism of action?

- Molecular dynamics simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with inflammatory targets like PDE4 .

- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. allosteric inhibition .

- Mutagenesis studies : Engineer key residues (e.g., COX-2 Tyr355) to validate binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.